SU5205
Description
Strategic Importance of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in Pathophysiology
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as FLK-1, plays a central and crucial role in angiogenesis, the process of forming new blood vessels. medchemexpress.commdpi.comnih.gov This process is vital for normal physiological functions such as wound healing and tissue regeneration. mdpi.com However, VEGFR2 signaling is also a major contributor to the pathogenesis of various diseases, particularly cancer. mdpi.comnih.gov Tumors exploit VEGFR2 signaling to promote the growth of abnormal blood vessels, which are essential for their growth, survival, and metastasis. mdpi.com Consequently, VEGFR2 has become a significant target for the development of therapeutic agents aimed at disrupting tumor blood supply and inhibiting disease progression. mdpi.com Beyond cancer, the VEGF/VEGFR2 signaling pathway is implicated in other pathological conditions, including cardiovascular diseases and pulmonary hypertension. nih.govahajournals.org VEGFR2 mediates key cellular signal transduction pathways that regulate endothelial cell survival, proliferation, migration, and vascular permeability. nih.govahajournals.orgfrontiersin.orgwikipathways.org
Overview of SU 5205 as a Preclinical Research Modulator
SU 5205 functions as an inhibitor of VEGFR2. medchemexpress.comhoelzel-biotech.comselleckchem.comadooq.com Its ability to inhibit VEGFR2 makes it a valuable tool in preclinical research to investigate the roles of this receptor in various biological and pathological processes. By modulating VEGFR2 activity, researchers can study the effects on angiogenesis, cell proliferation, and other downstream signaling events in controlled laboratory settings. ontosight.aiwikipathways.org Preclinical studies utilizing SU 5205 have explored its potential in the treatment of various cancers, including breast, lung, and colon cancer, due to its anti-proliferative and anti-angiogenic effects observed in cancer cell lines. ontosight.ai The compound is primarily used for research and development purposes. eiechemicals.com
Historical Trajectory and Context of SU 5205 Investigation
The investigation into SU 5205 is situated within the broader effort to understand and target the VEGF/VEGFR signaling pathway. Early research identified the critical role of VEGF and its receptors in vascular development and various diseases. nih.govfrontiersin.org SU 5205 emerged as one of the compounds studied for its ability to inhibit VEGFR2. nih.gov While structurally similar to Semaxanib (B50656) (SU5416), another VEGFR2 inhibitor, studies have investigated the differences in their inhibitory activities and interactions with the VEGFR2 active site. nih.gov Research involving SU 5205 has contributed to the understanding of structure-activity relationships among VEGFR2 inhibitors. nih.gov Although SU 5205 was previously explored as a radiolabeled inhibitor and radiotracer for PET imaging, it exhibited limitations such as poor stability and only moderate inhibitory activity compared to other compounds like Semaxanib. nih.gov Despite these limitations, SU 5205 has continued to be utilized in preclinical research as a modulator to probe VEGFR2-mediated pathways.
Detailed Research Findings:
Studies have characterized the inhibitory activity of SU 5205 against VEGFR2. It has been reported to have an IC50 of 9.6 µM for VEGFR2 (FLK-1). medchemexpress.comselleckchem.com Furthermore, SU 5205 has been shown to inhibit ligand-induced endothelial mitogenesis for VEGF with an IC50 of 5.1 µM. medchemexpress.com Research comparing SU 5205 and Semaxanib highlighted that while both compounds inhibit VEGFR2, Semaxanib was found to be significantly more effective. nih.gov Investigations using techniques such as 3D-QSAR, docking, and molecular dynamics simulations have provided insights into the binding of SU 5205 within the VEGFR2 active site, suggesting that van der Waals contacts are important for ligand binding potency. nih.gov These studies also indicated that the hydrophobic pocket of VEGFR2 was more exposed to the solvent when complexed with SU 5205 compared to Semaxanib. nih.gov
Data Tables:
Based on the available information regarding the inhibitory activity of SU 5205, a summary can be presented in a table:
| Target/Activity | IC50 (µM) | Reference |
| VEGFR2 (FLK-1) | 9.6 | medchemexpress.comselleckchem.com |
| Ligand-induced endothelial mitogenesis (VEGF) | 5.1 | medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIERHADIMMFZNE-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action of Su 5205
Specific Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/FLK-1) Kinase Activity
SU 5205 functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as FLK-1 (Fetal Liver Kinase 1) or KDR (Kinase insert Domain Receptor). cenmed.comwikipedia.orgmedchemexpress.comselleckchem.com VEGFR2 is a key receptor tyrosine kinase involved in mediating the effects of Vascular Endothelial Growth Factor (VEGF), a critical regulator of angiogenesis. wikipedia.orgacs.orgbmbreports.orgbpsbioscience.com By inhibiting the kinase activity of VEGFR2, SU 5205 interferes with the phosphorylation events necessary for downstream signaling, thereby impacting processes like endothelial cell proliferation, migration, and survival. medchemexpress.combmbreports.org
Biochemical Basis of Enzyme Inhibition by SU 5205
SU 5205 is characterized as an inhibitor of VEGFR2. cenmed.commedchemexpress.comselleckchem.com Studies involving molecular docking and dynamics simulations have explored the interaction of SU 5205 with the active site of VEGFR2. nih.gov These studies suggest that SU 5205 binds within the ATP-binding domain of VEGFR2. bmbreports.org The potency of ligand binding is influenced by van der Waals contacts within this site. nih.gov
Inhibition Kinetics and Specificity Profile of SU 5205
SU 5205 has been reported to inhibit VEGFR2 (FLK-1) with an IC₅₀ value of 9.6 µM in cell-free assays. cenmed.commedchemexpress.comselleckchem.com It has also been shown to inhibit ligand-induced endothelial mitogenesis stimulated by VEGF with an IC₅₀ of 5.1 µM. medchemexpress.com While SU 5205 demonstrates inhibitory activity against VEGFR2, its potency can vary compared to other inhibitors. For instance, semaxanib (B50656) (SU5416), a structurally similar compound, has been reported to be significantly more effective as a VEGFR2 inhibitor than SU 5205. nih.gov Molecular dynamics simulations indicate that both SU 5205 and semaxanib share a similar orientation and dynamics within the VEGFR2 active site, but differences in their interaction with the hydrophobic pocket of VEGFR2 may contribute to the observed differences in potency. nih.gov
Here is a table summarizing the inhibitory activity of SU 5205 on VEGFR2:
| Target | Assay Type | IC₅₀ Value |
| VEGFR2 (FLK-1) | Cell-free | 9.6 µM |
| VEGFR-induced Endothelial Mitogenesis | Ligand-induced | 5.1 µM |
Modulation of Associated Receptor Tyrosine Kinase (RTK) Signaling Pathways by SU 5205
Beyond its primary effect on VEGFR2, SU 5205 has also been investigated for its potential to modulate other receptor tyrosine kinase signaling pathways. RTKs are a diverse family of cell surface receptors that play critical roles in cell growth, differentiation, survival, and metabolism. sci-hub.sescholaris.ca Aberrant RTK signaling is implicated in various diseases, including cancer. sci-hub.semdpi.commdpi.com
Cellular and Subcellular Impact of Su 5205
Angiogenesis-Related Cellular Processes Influenced by SU 5205
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and various pathological conditions, including tumor growth. thermofisher.comcellsignal.comnih.gov Endothelial cells are the primary cell type involved in angiogenesis, undergoing processes such as proliferation, migration, invasion, and tube formation to build new vasculature. thermofisher.comnih.gov SU 5205 has been shown to influence several of these key endothelial cell functions.
Inhibition of Endothelial Cell Proliferation
Endothelial cell proliferation is a fundamental step in angiogenesis, providing the necessary cells to form new blood vessels. thermofisher.comfujifilmcdi.com Studies have demonstrated that SU 5205 can inhibit the proliferation of endothelial cells. medchemexpress.com This inhibitory effect is linked to its activity against VEGFR2, a receptor that promotes endothelial cell growth in response to ligands like VEGF. nih.govfujifilmcdi.comnih.gov By inhibiting VEGFR2, SU 5205 interferes with the signaling pathways downstream of the receptor that are essential for driving cell division and proliferation in endothelial cells. nih.gov
Suppression of Endothelial Cell Migration and Invasion
Endothelial cell migration and invasion are crucial for the sprouting and elongation of new blood vessels during angiogenesis. thermofisher.comosc.edu Endothelial cells must break down the surrounding extracellular matrix and move towards angiogenic stimuli. thermofisher.comcellsignal.com Research indicates that SU 5205 can suppress the migration and invasion of endothelial cells. plos.org This effect is consistent with its role as a VEGFR2 inhibitor, as VEGFR2 signaling plays a significant role in regulating endothelial cell motility. mdpi.comnih.gov
Disruption of Endothelial Cell Tube Formation and Capillary Morphogenesis
The final stages of angiogenesis involve endothelial cells organizing into three-dimensional capillary-like structures, a process known as tube formation or capillary morphogenesis. thermofisher.comnih.govthermofisher.comnih.gov This requires complex cell-cell interactions and the formation of lumens. thermofisher.com SU 5205 has been shown to disrupt endothelial cell tube formation. thermofisher.com This disruption is a direct consequence of inhibiting the earlier steps of angiogenesis, such as proliferation and migration, which are necessary for the cells to assemble into organized vascular networks. thermofisher.comthermofisher.com The tube formation assay is a widely used in vitro method to assess this aspect of angiogenesis. nih.govthermofisher.comnih.gov
Mechanisms Counteracting Ligand-Induced Endothelial Mitogenesis by SU 5205
Ligand-induced endothelial mitogenesis, primarily driven by VEGF binding to VEGFR2, is a critical signal for endothelial cell proliferation during angiogenesis. medchemexpress.comnih.govnih.gov SU 5205 counteracts this process by inhibiting VEGFR2. medchemexpress.com Specifically, SU 5205 has an IC50 of 9.6 µM for VEGFR2 and inhibits ligand-induced endothelial mitogenesis for VEGF with an IC50 of 5.1 µM. medchemexpress.com This indicates that SU 5205 directly interferes with the signaling cascade initiated by VEGF binding to its receptor, thereby blocking the proliferative signal in endothelial cells. medchemexpress.comnih.gov
Here is a table summarizing the inhibitory effects of SU 5205 on VEGFR2 and VEGF-induced mitogenesis:
| Target | IC50 (µM) | Effect |
| VEGFR2 (FLK-1) | 9.6 | Inhibition of receptor tyrosine kinase |
| Ligand-induced endothelial mitogenesis | 5.1 | Inhibition of VEGF-induced proliferation |
IC50 values represent the half-maximal inhibitory concentration.
Impact of SU 5205 on Cancer Cell Biology and Phenotypes
Beyond its effects on angiogenesis, SU 5205 has also been investigated for its impact on cancer cell biology and phenotypes. Cancer growth and progression are often dependent on both the proliferation of cancer cells themselves and the development of new blood vessels (angiogenesis) to supply the tumor. cellsignal.comoaepublish.com
Regulation of Cancer Cell Proliferation and Growth Arrest
Cancer cell proliferation is a hallmark of cancer, leading to uncontrolled tumor growth. cancerresearchuk.org Inducing growth arrest or inhibiting proliferation in cancer cells is a major strategy in cancer therapy. frontiersin.orgnih.gov While SU 5205 is primarily known as an angiogenesis inhibitor targeting endothelial cells, some research has explored its potential direct effects on cancer cell proliferation. The regulation of cell proliferation and the induction of growth arrest can involve various cellular pathways, including those related to cell cycle control. nih.govjcancer.org
Further research is needed to fully elucidate the direct impact and underlying mechanisms of SU 5205 on the proliferation and growth arrest of various cancer cell types, independent of its anti-angiogenic effects.
Modulation of Cell Cycle Progression
The cell cycle is a tightly regulated series of events that controls cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer. The cell cycle consists of interphase (G1, S, and G2 phases) and the mitotic phase (M). uomustansiriyah.edu.iqjackwestin.com Progression through the cell cycle is governed by cyclin-dependent kinases (CDKs) in complex with cyclins. nih.gov Modulation of cell cycle progression by therapeutic agents can inhibit uncontrolled cell proliferation. While direct studies on SU 5205's specific impact on cell cycle phases are not explicitly detailed in the provided snippets, its reported anti-proliferative effects in cancer cell lines suggest an influence on this process. ontosight.ai Research on other compounds has demonstrated that inhibiting cell cycle progression, particularly arresting cells in specific phases like G1 or G2, can suppress tumor growth. karger.comcapes.gov.br
Autophagy Regulation in Disease Models
Autophagy is a conserved cellular process involving the degradation and recycling of cytoplasmic components through the formation of autophagosomes that fuse with lysosomes. researchgate.netmdpi.com It plays a crucial role in maintaining cellular homeostasis and can be influenced by various stress conditions, including nutrient starvation and oxidative stress. mdpi.come3s-conferences.org Autophagy is regulated by several signaling pathways, including the mTOR and AMPK pathways. mdpi.comamegroups.org The relationship between autophagy and the cell cycle is complex and remains an area of investigation. e3s-conferences.org While the provided information discusses autophagy regulation in general and its relevance in disease models like inflammatory bowel disease and bladder cancer, it does not provide specific data on how SU 5205 influences autophagy. amegroups.orgcellnatsci.com Studies on autophagy in cancer cells suggest it can be constitutively activated and play a role in adapting to unfavorable conditions. amegroups.org
Interactions of SU 5205 with Intracellular Signaling Cascades
SU 5205 is known to interact with intracellular signaling pathways, particularly as a kinase inhibitor. ontosight.aiselleckchem.com Its primary identified target is VEGFR2, a receptor tyrosine kinase involved in angiogenesis and cell survival signaling. selleckchem.comadooq.com
Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Signaling Axis
The PI3K/Akt/mTOR signaling axis is a critical intracellular pathway that regulates numerous cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.com This pathway is often dysregulated in various cancers, contributing to uncontrolled cell growth and resistance to therapy. mdpi.com Activation of the PI3K/Akt/mTOR pathway can be triggered by various extracellular stimuli, including growth factors that bind to receptor tyrosine kinases like VEGFR2. mdpi.com Given that SU 5205 is an inhibitor of VEGFR2, it is plausible that it impacts the PI3K/Akt/mTOR signaling axis by interfering with upstream activation signals originating from VEGFR2. selleckchem.comadooq.comadooq.commedchemexpress.com Research on other inhibitors targeting components of this pathway or upstream receptors has demonstrated effects on cell proliferation, invasion, and migration. europeanreview.orgdntb.gov.ua The PI3K/Akt/mTOR pathway is also known to be involved in regulating autophagy. researchgate.netamegroups.org
Mitogen-Activated Protein Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a fundamental signaling cascade involved in regulating diverse cellular activities, including proliferation, differentiation, and survival numberanalytics.com. This pathway typically involves a series of protein kinases that sequentially phosphorylate each other, often initiated by extracellular stimuli binding to receptor tyrosine kinases. Activation of receptor tyrosine kinases, such as VEGFR2, can lead to the recruitment of adaptor proteins and subsequent activation of the Ras-Raf-MEK-ERK module, a core component of the MAPK pathway mdpi.com.
Given that SU 5205 inhibits VEGFR2 researchgate.netselleckchem.comadooq.com, it is plausible that it could modulate downstream MAPK signaling. Inhibition of VEGFR2 could potentially disrupt the activation of the Ras-Raf-MEK-ERK cascade, thereby influencing the phosphorylation status and activity of downstream MAPK proteins like ERK1/2. Other branches of the MAPK pathway, including the p38 and JNK pathways, are also involved in various cellular responses, including inflammation and apoptosis encyclopedia.pubnih.gov. While some compounds have been shown to activate or inhibit these branches encyclopedia.pubnih.govfrontiersin.orgmdpi.com, direct, detailed research findings specifically demonstrating the inhibitory or modulatory effects of SU 5205 on the various components of the MAPK pathway were not extensively available in the provided search results. SU 5205 is listed in the context of the MAPK pathway by some suppliers, suggesting potential research interest in this area adooq.combiochempartner.com.
Janus Kinase (JAK)/Signal Transducers and Activators of Transcription (STAT) Pathway
The Janus Kinase (JAK)/Signal Transducers and Activators of Transcription (STAT) pathway is a critical signaling route utilized by numerous cytokines and growth factors to transmit signals from the cell membrane to the nucleus nih.govfrontiersin.orgfrontiersin.org. This pathway plays a vital role in regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses nih.govfrontiersin.org. Upon ligand binding, receptor-associated JAK kinases become activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then translocate to the nucleus, where they influence gene expression jdermis.commednexus.org.
Dysregulation of the JAK/STAT pathway is implicated in various diseases, including inflammatory conditions and cancer nih.govfrontiersin.org. As a kinase inhibitor, SU 5205 could potentially impact the JAK/STAT pathway, either directly by inhibiting certain JAK kinases or indirectly through crosstalk with other signaling pathways. While the search results indicate that the JAK/STAT pathway is a significant area of research and is targeted by various compounds frontiersin.orgjdermis.com, and SU 5205 is listed in categories related to the JAK/STAT pathway by some suppliers adooq.com, specific detailed research findings on the direct effects of SU 5205 on JAK or STAT phosphorylation or downstream gene targets within this pathway were not prominently featured in the provided information.
Transforming Growth Factor-beta (TGF-β)/Smad Pathway
The Transforming Growth Factor-beta (TGF-β)/Smad pathway is a key signaling route involved in a wide range of cellular processes, including cell growth, differentiation, embryonic development, and tissue homeostasis ijmcmed.orggsea-msigdb.org. TGF-β ligands bind to transmembrane receptors (Type I and Type II receptors), leading to the phosphorylation and activation of receptor-regulated Smad (R-Smad) proteins, primarily Smad2 and Smad3 ijmcmed.orggsea-msigdb.orgplos.orgfrontiersin.org. Activated R-Smads form complexes with the common mediator Smad (Smad4) and translocate to the nucleus to regulate the transcription of target genes in cooperation with other transcription factors and cofactors ijmcmed.orggsea-msigdb.orgplos.orgfrontiersin.orgembopress.org. The TGF-β pathway can also activate non-Smad signaling cascades, including MAPK and PI3K/AKT pathways ijmcmed.orgdovepress.comnih.gov.
Role of SU 5205 in Epigenetic Modulation and Gene Expression
Epigenetic modulation refers to heritable changes in gene expression that occur without alterations to the underlying DNA sequence wikipedia.orgharvard.edu. These modifications, such as DNA methylation and histone modifications, can influence chromatin structure and the accessibility of genes to the transcriptional machinery, thereby regulating gene expression bioninja.com.aukhanacademy.org. Signaling pathways, including the JAK/STAT pathway, have been shown to contribute to epigenetic and gene expression changes mednexus.org.
Gene expression is a tightly controlled process involving the coordinated action of transcription factors, regulatory proteins, and DNA control elements bioninja.com.aukhanacademy.org. Chemical signals and environmental factors can influence gene expression patterns by modulating the levels and activity of these regulatory proteins harvard.edubioninja.com.au.
As a kinase inhibitor, SU 5205's potential to modulate intracellular signaling pathways like MAPK, JAK/STAT, NF-κB, and TGF-β could indirectly influence epigenetic mechanisms and gene expression. Changes in the activity of these pathways can affect the phosphorylation or localization of transcription factors and epigenetic modifiers, thereby altering the transcriptional landscape. While some search results mention "epigenetic studies" in the context of SU 5205 adooq.com and the influence of environmental factors or chemicals on epigenetics wikipedia.orgharvard.edusci-hub.se, direct, detailed research findings specifically outlining how SU 5205 mediates epigenetic modifications or precisely regulates the expression of specific genes were not extensively provided in the search results. The link between SU 5205 and epigenetic/gene expression changes is likely an area of ongoing research, potentially stemming from its effects on kinase-dependent signaling cascades that ultimately impinge upon nuclear processes.
Preclinical Research Applications and Therapeutic Potential of Su 5205
In Vitro Model Systems for Efficacy Evaluation of SU 5205
In vitro studies using cell culture assays are commonly employed in the initial screening and evaluation of potential drug candidates like SU 5205. These models offer a controlled environment to assess the direct effects of the compound on various cell types. researchgate.netmdpi.com
Two-Dimensional (2D) Cell Culture Assays
Two-dimensional cell cultures are widely used for drug screening due to their ease of handling, reproducibility, and low cost. mdpi.com These assays typically involve exposing a monolayer of cells to different concentrations of the compound and measuring endpoints such as cell viability, proliferation, or apoptosis. nih.gov They can also be used to assess target engagement and downstream effects to understand the compound's potency and mode of action. nih.gov
While 2D cell cultures are valuable for initial screening, they may not fully replicate the complex environment of solid tumors in vivo. mdpi.com
Three-Dimensional (3D) Spheroid and Organoid Models
Three-dimensional in vitro cancer models, such as spheroids and organoids, are increasingly being used as a bridge between 2D cell cultures and in vivo animal models. mdpi.com These models better mimic the natural architecture, cell-cell interactions, and microenvironment of tumors, providing a more physiologically relevant system for efficacy evaluation. mdpi.com
Spheroids, formed by the aggregation of cancer cells, exhibit strong cell-cell interactions and can develop gradients of nutrients and oxygen, influencing drug penetration and resistance. mdpi.com Organoids, derived from primary patient tissue, can further recapitulate the complexity and heterogeneity of human cancers. mdpi.com Evaluating anticancer activity in 3D models can involve assessing cell viability, proliferation, apoptosis, and using microscopy imaging techniques. nih.gov These models offer the potential to improve the reliability of drug screening and better predict in vivo outcomes. mdpi.com
In Vivo Animal Models for Pharmacological Validation of SU 5205
In vivo studies using animal models are crucial for the pharmacological validation of drug candidates, allowing for the assessment of efficacy, pharmacokinetics, and potential side effects in a living system. clinsurggroup.comangelinipharma.comresearchgate.netnih.gov The selection of appropriate animal models is important to mimic the pathophysiological conditions in humans and increase the translatability of the results. researchgate.net
Efficacy in Orthotopic and Xenograft Tumor Models
Xenograft models, where human cancer cells are implanted into immunocompromised animals (commonly mice or rats), are widely used to evaluate the in vivo efficacy of anticancer agents. mdpi.comreactionbiology.com Subcutaneous xenografts, where cells are inoculated under the skin, are relatively easy to establish and monitor. reactionbiology.comherabiolabs.com
Orthotopic xenograft models, where cancer cells are implanted into the corresponding organ or tissue of origin, are considered to better mimic the native tumor microenvironment and metastatic behavior of human cancers. reactionbiology.comherabiolabs.com These models can provide more predictive insights into a drug's efficacy in a clinically relevant setting. reactionbiology.com Anticancer activity in these models is typically assessed by monitoring tumor volume over time and calculating metrics such as tumor growth delay or inhibition. mdpi.com
While specific detailed research findings regarding SU 5205's efficacy in these models were not extensively found in the provided snippets, the use of such models is a standard practice for validating the in vivo effects of compounds like SU 5205, particularly those targeting kinases involved in cancer. researchgate.netmdpi.comreactionbiology.com
Assessment of Anti-Angiogenic Activity in Vivo
SU 5205 has been identified as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), a key target in angiogenesis. researchgate.netselleckchem.comadooq.com Angiogenesis, the formation of new blood vessels, is vital for tumor growth and metastasis, making it a significant target in cancer therapy. nih.gov
In vivo assessment of anti-angiogenic activity can be performed using various models, including the chick chorioallantoic membrane (CAM) assay and murine Matrigel plug assay. pensoft.netturkjps.orgplos.org These models allow for the direct visualization and quantification of new blood vessel formation in the presence of the compound. For instance, studies on other anti-angiogenic agents have shown that they can inhibit neo-vessel formation in murine Matrigel plugs and angiogenesis in zebrafish embryos. plos.org The CAM assay has also been used to evaluate the anti-angiogenic potential of compounds by assessing the number of branching points and angiogenic score. turkjps.org
While direct data on SU 5205 in these specific assays was not detailed in the provided search results, its classification as a VEGFR2 inhibitor suggests that such in vivo anti-angiogenic studies would be relevant to its preclinical evaluation. researchgate.netselleckchem.comadooq.com
Studies in Non-Oncological Disease Models Relevant to Kinase Inhibition
Kinase inhibitors are not only relevant in oncology but also have potential therapeutic applications in various non-oncological diseases where dysregulated kinase activity plays a role. rscbmcs.org Preclinical studies in non-oncological disease models are conducted to explore these broader therapeutic possibilities. rscbmcs.org
While specific examples of SU 5205 studies in non-oncological models were not prominent in the search results, the principle of evaluating kinase inhibitors in such models is established. For example, animal models are used to study the efficacy of compounds for conditions like schizophrenia, focusing on behavioral changes related to the disease. scielo.br Similarly, in vivo pharmacology models are utilized in research for cardiovascular diseases and other conditions where kinase signaling is implicated. mdpi.comminervaimaging.com The potential of kinase inhibitors like SU 5205 in non-oncological settings would depend on the specific kinases it inhibits and their roles in the pathophysiology of those diseases.
Synergistic Effects and Combination Therapies with SU 5205
Combination therapy is a cornerstone of modern cancer treatment, aiming to achieve synergistic or additive effects by targeting multiple pathways or mechanisms simultaneously. This approach can potentially enhance efficacy, overcome drug resistance, and allow for lower doses of individual agents, potentially reducing toxicity nih.govmdpi.commdpi.comeuropa.eu. Preclinical studies investigate how combining agents like VEGFR2 inhibitors with other therapeutic modalities can improve outcomes.
Combinatorial Strategies with Conventional Chemotherapeutic Agents
Combining targeted therapies, such as VEGFR2 inhibitors like SU 5205, with conventional chemotherapeutic agents is a strategy explored in preclinical research. The rationale behind such combinations often lies in the potential for the anti-angiogenic effects of the targeted agent to normalize the tumor vasculature, which can improve the delivery and efficacy of chemotherapy frontiersin.org. Additionally, some targeted agents may directly enhance the cytotoxic effects of chemotherapy or modulate resistance mechanisms nih.govmdpi.com.
While general preclinical studies have demonstrated synergistic or additive effects when combining chemotherapy with various agents, including other VEGFR inhibitors or compounds with diverse mechanisms nih.govmdpi.comdovepress.comnih.govnih.govresearchgate.net, specific detailed research findings and data tables explicitly demonstrating the synergistic effects of SU 5205 in combination with conventional chemotherapeutic agents were not extensively available in the consulted literature. Studies often focus on other, more clinically advanced VEGFR inhibitors in combination with chemotherapy nih.govamegroups.cn.
Integration with Novel Immunotherapy Approaches
The integration of targeted therapies with novel immunotherapy approaches is another area of active preclinical investigation. Angiogenesis inhibitors, including those targeting VEGFR2, can influence the tumor microenvironment and potentially enhance anti-tumor immune responses frontiersin.orgfrontiersin.org. By reducing immunosuppressive cells or improving immune cell infiltration into the tumor, VEGFR2 inhibition could theoretically synergize with immunotherapies such as immune checkpoint inhibitors or adoptive cell therapies frontiersin.orgfrontiersin.org.
Advanced Research Methodologies and Analytical Approaches in Su 5205 Investigations
Cell-Based Assays and High-Throughput Screening Platforms
Cell-based assays are fundamental tools for assessing the physiological and pathological effects of chemical compounds in a biologically relevant context. High-throughput screening (HTS) platforms have further revolutionized this process, enabling the rapid and systematic evaluation of large compound libraries. nih.gov In the investigation of SU 5205, these platforms are instrumental in identifying and characterizing its bioactivity.
Proliferation and Viability Assays (e.g., MTT, CCK-8)
To determine the impact of SU 5205 on cell growth and survival, researchers commonly employ proliferation and viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified to infer cell viability.
Similarly, the Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble formazan dye. The amount of this orange-colored product is directly proportional to the number of living cells. While specific data on SU 5205 in these assays is not publicly available, the typical output of such an experiment would quantify the dose-dependent effect of the compound on the viability of endothelial cells, which are key players in angiogenesis.
| Concentration of SU 5205 (µM) | Cell Viability (%) - MTT Assay (Hypothetical Data) | Cell Viability (%) - CCK-8 Assay (Hypothetical Data) |
|---|---|---|
| 0 (Control) | 100 | 100 |
| 1 | 95 | 98 |
| 5 | 78 | 82 |
| 10 | 55 | 60 |
| 20 | 32 | 35 |
| 50 | 15 | 18 |
Migration and Invasion Assays (e.g., scratch assay)
Cell migration is a crucial process in both normal physiological events and in pathological conditions like cancer metastasis and angiogenesis. The scratch assay, or wound healing assay, is a straightforward and widely used method to study collective cell migration in two dimensions. In this assay, a "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. nih.gov
When investigating a VEGFR2 inhibitor like SU 5205, this assay would typically be performed on human umbilical vein endothelial cells (HUVECs). The expectation would be that SU 5205 would inhibit the migration of these cells in a dose-dependent manner, as VEGFR2 signaling is critical for endothelial cell motility.
| Treatment | Time (hours) | Wound Closure (%) (Hypothetical Data) |
|---|---|---|
| Control | 0 | 0 |
| Control | 12 | 45 |
| Control | 24 | 95 |
| SU 5205 (10 µM) | 0 | 0 |
| SU 5205 (10 µM) | 12 | 20 |
| SU 5205 (10 µM) | 24 | 35 |
Apoptosis Detection Methods (e.g., Flow Cytometry, TUNEL assay)
Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its induction is a key mechanism of many anti-cancer therapies. Flow cytometry is a powerful technique that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. bio-rad-antibodies.com When combined with specific fluorescent probes, it can be used to detect and quantify apoptosis.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. In this assay, the enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs. These labeled cells can then be quantified by flow cytometry or visualized by fluorescence microscopy. plos.org Investigation of SU 5205 would involve treating endothelial cells with the compound and then using TUNEL staining followed by flow cytometry to determine the percentage of apoptotic cells.
Angiogenesis Assays (e.g., tube formation assays, Angio-Ready™ system)
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. In vitro angiogenesis assays are essential for screening compounds that may inhibit this process. The tube formation assay is a widely used method where endothelial cells are cultured on a basement membrane extract, such as Matrigel, and their ability to form capillary-like structures is assessed. moleculardevices.comnih.gov
Molecular and Biochemical Characterization Techniques
To understand the specific molecular targets and pathways affected by a compound, a range of biochemical and molecular biology techniques are employed. These methods provide insights into the mechanism of action at the protein level.
Protein Expression Analysis (e.g., Western Blotting)
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the protein of interest.
In the context of SU 5205, a key application of Western blotting is to assess the phosphorylation status of VEGFR2 and its downstream signaling components. researchgate.netresearchgate.net Since SU 5205 is a VEGFR2 inhibitor, it is expected to decrease the phosphorylation of VEGFR2 upon stimulation with its ligand, VEGF. Researchers would treat endothelial cells with VEGF in the presence and absence of SU 5205, and then perform Western blotting using antibodies that specifically recognize the phosphorylated form of VEGFR2. This would provide direct evidence of the inhibitory activity of SU 5205 on its target.
| Treatment | VEGF Stimulation | Phosphorylated VEGFR2 Level (Relative Units) (Hypothetical Data) | Total VEGFR2 Level (Relative Units) (Hypothetical Data) |
|---|---|---|---|
| Control | - | 1.0 | 100 |
| Control | + | 25.0 | 100 |
| SU 5205 (10 µM) | - | 0.8 | 100 |
| SU 5205 (10 µM) | + | 5.2 | 100 |
Gene Expression Profiling (e.g., quantitative PCR)
Gene expression profiling provides a comprehensive view of how SU 5205 affects cellular function at the transcriptional level. By measuring the changes in messenger RNA (mRNA) levels for thousands of genes simultaneously, researchers can identify the signaling pathways and biological processes modulated by the compound.
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific technique used to measure the expression levels of particular genes. This method allows for the quantification of DNA or RNA in a sample in real-time by using fluorescence to monitor the amplification of the target genetic material during each cycle of the PCR process. youtube.com In the context of SU 5205 research, qPCR can be used to validate findings from broader gene expression analyses, such as microarrays, or to directly investigate the compound's effect on specific genes known to be involved in processes like angiogenesis.
The typical workflow for analyzing the effect of SU 5205 on gene expression using qPCR involves:
Treating cultured cells (e.g., endothelial cells) with SU 5205.
Extracting total RNA from both treated and untreated (control) cells.
Reverse transcribing the RNA into complementary DNA (cDNA).
Performing qPCR using primers specific to the genes of interest.
Normalizing the expression levels to a housekeeping gene that is not affected by the treatment. youtube.com
This approach allows for the precise measurement of up- or down-regulation of genes targeted by the pathways that SU 5205 inhibits.
| Parameter | Description | Application in SU 5205 Research |
| Target Genes | Specific genes of interest, often related to angiogenesis, cell cycle, or apoptosis. | Genes downstream of VEGFR2 signaling, such as those involved in endothelial cell proliferation and migration. |
| Housekeeping Genes | Genes with stable expression levels, used for normalization (e.g., GAPDH, Actin). youtube.com | To ensure that observed changes in target gene expression are due to SU 5205 and not variations in sample amount. |
| Fold Change | The relative change in expression of a target gene in treated vs. control samples. | To quantify the inhibitory or stimulatory effect of SU 5205 on gene transcription. |
Kinase Activity Assays and Phosphorylation Analysis
Kinases are a major class of enzymes that play critical roles in cellular signaling by catalyzing the transfer of phosphate groups to substrates, a process known as phosphorylation. promega.comvkeybio.com Since SU 5205 is a kinase inhibitor, directly measuring its effect on kinase activity and phosphorylation is fundamental to understanding its mechanism.
Kinase Activity Assays are biochemical tests designed to measure the catalytic function of a specific kinase. nih.gov These assays are essential for determining the potency and selectivity of inhibitors like SU 5205. promega.comnih.gov A common approach involves incubating the target kinase (e.g., VEGFR2) with its substrate and ATP, in the presence and absence of the inhibitor. The amount of phosphorylated substrate is then quantified, often using luminescence-based methods that measure the amount of ADP produced, which is directly proportional to kinase activity. promega.com
Phosphorylation Analysis investigates the downstream effects of kinase inhibition within the cell. Protein phosphorylation is a key regulatory mechanism, and its dysregulation is linked to numerous diseases. nih.govyoutube.com Mass spectrometry-based proteomics has become a powerful tool for global phosphorylation analysis, allowing for the identification and quantification of thousands of phosphorylation sites in a single experiment. youtube.comnih.gov When cells are treated with SU 5205, changes in the phosphorylation status of proteins downstream of its target can be mapped, revealing the specific signaling cascades that are inhibited. nih.gov For example, inhibition of VEGFR2 by SU 5205 would be expected to decrease the phosphorylation of downstream signaling proteins like MEK and ERK. nih.gov
| Method | Principle | Information Gained for SU 5205 |
| Luminescent Kinase Assay | Measures ATP consumption (via ADP production) during the kinase reaction. promega.com | Determination of IC50 value (the concentration of SU 5205 required to inhibit 50% of the target kinase's activity). |
| Phospho-Specific Antibodies | Antibodies that specifically recognize the phosphorylated form of a protein. | Used in techniques like Western blotting to confirm the inhibition of a specific phosphorylation event in a signaling pathway. |
| Mass Spectrometry Proteomics | Identifies and quantifies peptides to map phosphorylation sites across the entire proteome. youtube.com | Provides a global and unbiased view of the signaling networks affected by SU 5205 treatment. nih.gov |
Computational Approaches and Structural Insights for SU 5205
Computational methods are indispensable in modern drug discovery for predicting and explaining the interactions between a compound and its biological targets. These in silico techniques provide structural insights that guide the design and optimization of new molecules.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry that aim to understand how the chemical structure of a compound relates to its biological activity. gardp.orgresearchgate.net By synthesizing and testing a series of structurally related analogs of a lead compound like SU 5205, researchers can identify the key chemical features—the pharmacophore—responsible for its potency and selectivity. oncodesign-services.com SAR studies involve systematically modifying different parts of the molecule and observing how these changes affect its ability to inhibit the target kinase. oncodesign-services.com This information is crucial for designing more potent and selective inhibitors with improved pharmacological properties. nih.gov
Molecular Docking and Dynamics Simulations
Molecular Docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. mdpi.comdergipark.org.tr For SU 5205, docking simulations are used to model its interaction with the ATP-binding pocket of kinases like VEGFR2. These simulations provide a detailed 3D view of the binding mode, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that contribute to the binding affinity. researchgate.net
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov While docking provides a static snapshot, MD simulations can assess the conformational stability of the docked pose and the fluctuations of the complex in a simulated biological environment. mdpi.comnih.govnih.gov This helps to validate the docking results and provides a more realistic understanding of the binding event.
| Computational Tool | Purpose | Application to SU 5205 |
| Molecular Docking | Predicts the binding pose and affinity of a ligand to its target protein. dergipark.org.tr | To visualize how SU 5205 fits into the active site of VEGFR2 and to predict its binding energy. |
| Molecular Dynamics | Simulates the movement of atoms in the protein-ligand complex over time. dergipark.org.trnih.gov | To assess the stability of the SU 5205-VEGFR2 complex and refine the understanding of their interaction. |
In Silico Prediction of Drug-Target Interactions
Computational methods can also be used to predict new potential targets for a given compound, a key aspect of drug repositioning and understanding off-target effects. These in silico methods often use machine learning algorithms and are based on the principle that similar molecules are likely to interact with similar targets. nih.gov By representing the chemical structure of SU 5205 as a set of descriptors or fingerprints, these algorithms can screen large databases of protein targets to identify those that are most likely to bind to the compound. nih.govnih.gov Such predictions can then be validated experimentally, potentially uncovering new therapeutic applications for SU 5205. uchicago.edudurham.ac.uk
Advanced Imaging Techniques (e.g., imaging cytometry, live cell imaging for angiogenesis)
Advanced imaging techniques allow for the direct visualization of the cellular and subcellular effects of SU 5205 in real-time.
Imaging Cytometry combines the high-throughput capabilities of flow cytometry with the detailed imaging of microscopy. nih.govnih.gov This technology captures images of individual cells as they flow through the instrument, allowing for the quantification of fluorescence intensity as well as morphological features and the spatial distribution of signals within the cell. youtube.commit.edu In studies of SU 5205, imaging cytometry could be used to analyze complex cellular responses to the drug, such as changes in cell morphology, protein localization, or the progression of apoptosis in large cell populations.
Comparative Analysis and Future Directions for Su 5205 Research
Comparison of SU 5205 with Other Indolin-2-one Based Kinase Inhibitors (e.g., Sunitinib, SU5402)
SU 5205 belongs to the indolin-2-one class of compounds known for their kinase inhibitory properties, particularly targeting VEGFRs. Other prominent members of this class include Sunitinib and SU5402. While all share the core indolin-2-one structure, variations in their side chains and substitutions lead to differences in their kinase selectivity profiles and potencies.
SU 5205 is characterized as an inhibitor of VEGFR2 with an reported IC50 of 9.6 µM selleckchem.com. Sunitinib, a well-established multi-targeted tyrosine kinase inhibitor, also targets VEGFRs (1, 2, and 3) along with other receptors like PDGFR, c-Kit, FLT3, and RET ab-science.com. This broader spectrum of inhibition distinguishes Sunitinib from the more focused activity of SU 5205 on VEGFR2. SU5402, another indolin-2-one derivative, has also been evaluated for its activity against FGFR signaling and has shown significant off-target activity against a panel of unrelated tyrosine kinases, including DDR2, IGF1R, FLT3, TRKA, FLT4, ABL, and JAK3 nih.gov. This suggests that while the core structure is similar, the specific modifications in each compound dictate their precise kinase targets and potential for off-target effects.
Comparative studies highlight the differences in clinical outcomes even among multi-targeted VEGFR inhibitors like Sunitinib and Pazopanib in treating conditions like metastatic renal cell carcinoma (mRCC) viamedica.pl. While both target VEGFR, PDGFR, and c-kit, their effectiveness and side effect profiles can vary viamedica.pl. Similarly, comparisons between Sunitinib and immune-based combinations in mRCC have shown varying progression-free survival benefits depending on patient risk profiles and metastatic sites nih.gov. These comparisons underscore the importance of the specific kinase inhibition profile, even within the same structural class, in determining therapeutic efficacy and the development of resistance.
| Compound | Core Structure | Primary Targets | Other Notable Targets (if applicable) | Reported VEGFR2 IC50 |
| SU 5205 | Indolin-2-one | VEGFR2 | 9.6 µM selleckchem.com | |
| Sunitinib | Indolin-2-one | VEGFR1, VEGFR2, VEGFR3 | PDGFR, c-Kit, FLT3, RET | Varied (multi-target) |
| SU5402 | Indolin-2-one | FGFR | DDR2, IGF1R, FLT3, TRKA, FLT4, ABL, JAK3 | Varied (multi-target) |
Note: IC50 values can vary depending on the experimental conditions and cell lines used.
Challenges and Limitations in Current SU 5205 Research
Research into VEGFR2 inhibitors like SU 5205 faces significant challenges, primarily related to the development of resistance and the activation of alternative signaling pathways that circumvent the intended blockade.
Understanding Mechanisms of Resistance to VEGFR2 Inhibition
Acquired resistance to antiangiogenic drugs targeting the VEGF/VEGFR-2 pathway is a major limitation to their long-term efficacy mdpi.comtandfonline.comkindai.ac.jp. Several mechanisms contribute to this resistance. One key mechanism involves the activation of compensatory signaling pathways that can sustain angiogenesis and tumor growth despite VEGFR2 inhibition mdpi.comtandfonline.comnih.govmdpi.com. Additionally, resistance can arise from changes within the endothelial cells themselves, such as the down-regulation of VEGFR2 expression or a decreased response to VEGF stimulation kindai.ac.jp. Escape from VEGFR2 signaling dependency appears to be a cellular mechanism of resistance in vascular endothelial cells kindai.ac.jp. The recruitment of other cell types capable of promoting VEGF-independent angiogenesis and an increase in circulating non-tumor proangiogenic factors also contribute to resistance nih.gov.
Mechanisms of resistance to VEGFR-2 inhibitors are mainly related to the compensation of VEGF signaling obstruction by cross-signaling tandfonline.com. This can involve the upregulation of alternative angiogenic factors researchgate.net.
Addressing Compensatory Signaling Pathways
The activation of compensatory pathways is a significant hurdle in overcoming resistance to VEGFR2 inhibition mdpi.comtandfonline.comnih.govmdpi.com. When the VEGF/VEGFR-2 pathway is blocked, tumors can adapt by upregulating alternative pro-angiogenic factors and engaging other signaling cascades to maintain blood supply and continue growing mdpi.comtandfonline.comnih.govmdpi.com. These redundant receptors and factors can include fibroblast growth factors (FGFs), angiopoietin-1, ephrins, and other forms of VEGF tandfonline.commdpi.comnih.gov. For instance, basic fibroblast growth factor (bFGF) is a prominent resistance mechanism upon anti-angiogenic therapy mdpi.com.
Addressing these compensatory pathways often requires combination therapies that target multiple signaling routes simultaneously nih.gov. Strategies could involve combining VEGFR2 inhibitors with inhibitors of other key pathways or factors involved in resistance, such as FGFRs mdpi.comnih.gov. Understanding the specific compensatory mechanisms activated in different tumor types and in individual patients is crucial for designing effective combination strategies.
Emerging Research Avenues and Unexplored Therapeutic Applications for SU 5205
Despite the challenges, research into SU 5205 and its underlying mechanisms continues to explore new possibilities for its therapeutic application.
Investigating Novel Disease Indications
While primarily studied for its anti-angiogenic effects in cancer, the role of VEGFR2 signaling extends beyond tumor vascularization. This opens possibilities for investigating SU 5205 in other diseases where aberrant angiogenesis or VEGFR2 activation plays a role. Exploring novel therapeutic applications involves identifying disease indications where targeting VEGFR2 could be beneficial, potentially in ophthalmological disorders, inflammatory conditions, or other pathologies driven by excessive or abnormal blood vessel formation. The development of novel therapeutic tools often involves adapting existing molecules or identifying new uses for them nih.govresearchgate.net.
Integration of SU 5205 Studies with Advanced Technologies
The landscape of biomedical research is continuously being reshaped by the integration of advanced technologies. These tools offer unprecedented capabilities for data analysis, hypothesis generation, and experimental design, which can significantly accelerate the understanding of compound mechanisms, identify potential new applications, and optimize research pathways. For compounds like SU 5205, known as a VEGFR2 inhibitor, leveraging these technologies could provide deeper insights into its interactions with biological systems and its potential therapeutic implications. Advanced technologies such as artificial intelligence, machine learning, high-throughput screening, computational modeling, and the development of novel assay systems and biomarkers are becoming integral to modern drug discovery and research mdpi.comnih.govnih.govnih.govresearchgate.netmednexus.orgufl.edubmglabtech.com. Their application can range from identifying potential targets and predicting compound efficacy to understanding complex biological pathways and stratifying patient populations mdpi.comnih.govresearchgate.net.
Application of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML), a subset of AI, are increasingly being integrated into various stages of drug discovery and development mdpi.comnih.govnih.govresearchgate.netmednexus.org. These technologies excel at processing and analyzing vast datasets, identifying complex patterns that may not be apparent through traditional methods mdpi.comnih.gov. In the context of compounds like SU 5205, AI and ML could be applied in several ways:
Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and other biological data to identify potential new targets or pathways influenced by VEGFR2 inhibition that warrant further investigation.
Compound Screening and Optimization: While SU 5205 is a known VEGFR2 inhibitor, AI and ML can aid in screening large libraries of compounds to identify novel inhibitors with potentially improved properties or to optimize the structure of existing inhibitors for enhanced potency or selectivity. Virtual screening, a common AI method, helps select viable compounds from large databases mdpi.com.
Predictive Modeling: ML models can be trained on data from biological assays and preclinical studies to predict the potential efficacy or biological activity of compounds, including those structurally related to SU 5205, thereby prioritizing candidates for further testing. AI can predict the efficacy and toxicity of new drugs mdpi.com.
Understanding Structure-Activity Relationships: AI and ML can help elucidate the complex relationships between the chemical structure of SU 5205 and its biological activity, guiding the design of analogs with desired characteristics nih.gov.
The application of AI and ML in drug discovery is a rapidly evolving field, with methods like deep learning showing promise in addressing fundamental problems in the area nih.gov. These approaches can potentially accelerate the identification of hit and lead compounds and provide quicker validation of drug targets nih.gov.
Development of Novel Assay Systems and Biomarkers
The development and application of novel assay systems and biomarkers are crucial for advancing research on compounds like SU 5205. These tools enable more precise measurement of biological activity, provide insights into disease mechanisms, and can help identify patient populations most likely to benefit from treatment.
Novel Assay Systems: Advanced assay technologies, such as high-throughput screening (HTS), allow for the rapid evaluation of compound effects on specific targets or pathways ufl.edubmglabtech.com. While HTS is a general method, developing specific HTS assays tailored to study the nuances of VEGFR2 inhibition by SU 5205 or its effects on downstream signaling pathways could provide valuable data. Miniaturization, automation, and advanced assay readouts are key aspects of HTS bmglabtech.com. HTS can identify compounds that affect a target in a desired way, serving as a starting point for further drug discovery steps bmglabtech.com.
Biomarker Identification and Validation: Biomarkers are measurable indicators of a biological state or condition. In the context of SU 5205 research, biomarkers could be developed to:
Predict response to VEGFR2 inhibition.
Monitor the pharmacodynamic effects of SU 5205.
Identify patient populations who may be more or less likely to respond to treatment with VEGFR2 inhibitors.
Assess disease progression or recurrence in conditions where VEGFR2 plays a role.
Research into biomarkers is ongoing in various disease areas, including cancer, where VEGFR2 is a relevant target cambridge.orgmdpi.comnih.govresearchgate.net. Novel biomarkers, including molecular markers like microRNAs and circulating tumor DNA, are being investigated for their potential in diagnosis, prognosis, and monitoring treatment response cambridge.orgmdpi.comnih.govresearchgate.net. Integrating the study of SU 5205 with the discovery and validation of such biomarkers could lead to more personalized and effective therapeutic strategies.
Q & A
Q. What is the role of SU 5205 in telomere biology, and how can its interaction with HMGB1 be experimentally validated?
SU 5205 is implicated in telomere maintenance, particularly through its association with G-quadruplex (G4) DNA structures and HMGB1, a protein critical for telomere homeostasis. Methodologically, researchers can:
- Use CRISPR/Cas9 silencing of HMGB1 in telomerase-positive (e.g., HeLa) and -negative (e.g., U2OS) cell lines to observe telomere DNA damage foci via immunofluorescence .
- Employ qPCR or fluorescence in situ hybridization (FISH) to quantify telomere length alterations post-SU 5205 modulation.
- Validate protein-DNA interactions via chromatin immunoprecipitation (ChIP) using antibodies against SU 5205 or HMGB1 .
Q. How should researchers design a study to investigate SU 5205’s regulatory role in genome-wide G4 structures?
- Experimental design : Combine bioinformatic prediction tools (e.g., QuadBase, G4Hunter) to identify SU 5205-associated G4 loci.
- Use small-molecule G4 stabilizers (e.g., pyridostatin) or destabilizers to perturb G4 structures and assess SU 5205 binding via ChIP-seq .
- Cross-reference results with RNA-seq data to link SU 5205-G4 interactions to transcriptional changes, ensuring statistical rigor through multiple hypothesis correction (e.g., Benjamini-Hochberg procedure) .
Advanced Research Questions
Q. How can contradictory findings about SU 5205’s role in telomere elongation versus DNA damage response be reconciled?
Contradictions may arise from cell-type specificity (e.g., telomerase-positive vs. ALT-dependent cells) or experimental conditions. To address this:
- Perform single-cell sequencing to capture heterogeneity in SU 5205 activity across cell populations.
- Integrate proteomic data (e.g., affinity purification-mass spectrometry) to identify context-dependent interaction partners of SU 5205 .
- Apply Bayesian network modeling to infer causal relationships between SU 5205, telomere length, and DNA damage markers .
Q. What methodologies are optimal for analyzing SU 5205’s impact on chromatin accessibility during DNA repair?
- Use ATAC-seq or MNase-seq to profile chromatin remodeling in SU 5205-knockdown cells.
- Pair with Hi-C or ChIA-PET to map 3D chromatin interactions influenced by SU 5205.
- Validate findings via CRISPR-dCas9 recruitment to specific loci to test SU 5205’s direct effects .
Q. How can researchers model SU 5205’s network-level interactions in gene regulation?
- Construct gene-gene similarity networks using multi-omics data (e.g., transcriptomics, proteomics) and calculate similarity metrics (e.g., FuSim measure) .
- Apply multi-view clustering algorithms to identify SU 5205-associated modules, cross-referencing with GO-term enrichment for functional annotation .
- Utilize multivariate regression models to quantify SU 5205’s contribution to pathway activation, controlling for covariates like cell cycle stage .
Methodological Guidelines
Q. How to ensure rigor in SU 5205-related data interpretation?
- Data validation : Replicate key findings across independent cell lines (e.g., HeLa, U2OS) and use orthogonal assays (e.g., Western blot alongside ChIP).
- Statistical thresholds : Define significance criteria a priori (e.g., p < 0.01 with FDR correction) and report effect sizes .
- Negative controls : Include siRNA scramble controls and untreated samples in all experiments to rule out off-target effects .
Q. What are best practices for integrating SU 5205 data with existing telomere biology literature?
- Conduct systematic literature reviews focusing on HMGB1, G4 structures, and telomere maintenance pathways, using tools like PRISMA for transparency .
- Annotate conflicting results in a comparative table , highlighting variables like experimental models or assay sensitivity .
- Use citation tracing to identify foundational studies (e.g., SU 5205’s initial characterization) and recent advances (post-2020) .
Data Management & Reporting
Q. How to structure a research paper on SU 5205 for high-impact journals?
- Abstract : Clearly state SU 5205’s mechanistic role and its broader implications (e.g., "SU 5205 stabilizes telomeric G4s, suggesting a novel target for aging-related diseases") .
- Methods : Detail protocols for SU 5205 modulation (e.g., siRNA sequences, CRISPR guides) and data analysis pipelines (e.g., ChIP-seq peak calling with MACS3) .
- Supporting Information : Deposit raw sequencing data in public repositories (e.g., GEO) and provide code for computational analyses on GitHub .
Q. What ethical considerations apply to SU 5205 studies involving human cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
